4-((4-Chlorobenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Chlorobenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 4-((4-Chlorobenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorobenzaldehyde with 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-((4-Chlorobenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-((4-Chlorobenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:
- 2-(2-(4-Chlorobenzylidene)hydrazino)-N-(3-chloro-2-methylphenyl)-2-oxoacetamide
- 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
Molecular Formula |
C16H13ClN4S |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
4-[(E)-(4-chlorophenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4S/c1-11-4-2-3-5-14(11)15-19-20-16(22)21(15)18-10-12-6-8-13(17)9-7-12/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI Key |
OVVHOUUQZCVMOA-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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